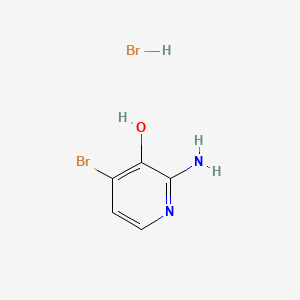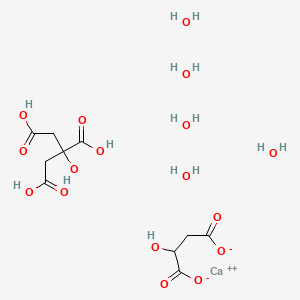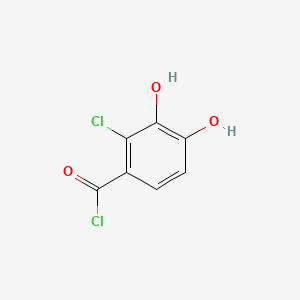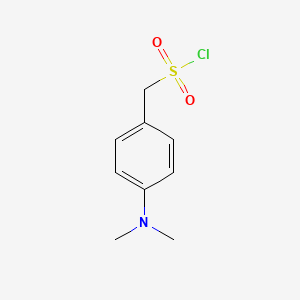
(Bromomethyl)cyclohexane-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Bromomethyl)cyclohexane-d11” is the deuterium labeled (Bromomethyl)cyclohexane . It has the molecular formula C7H13Br and a molecular weight of 177.082 . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of “(Bromomethyl)cyclohexane-d11” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This is typically done as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of “(Bromomethyl)cyclohexane-d11” consists of a cyclohexane ring with a bromomethyl group attached . The IUPAC Standard InChI is InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(Bromomethyl)cyclohexane-d11” are not detailed in the search results, it’s worth noting that similar compounds, such as alkyl halides, often undergo E2 reactions with the addition of a strong base, resulting in an alkene .Physical And Chemical Properties Analysis
“(Bromomethyl)cyclohexane-d11” is a liquid at room temperature . It has a refractive index of n20/D 1.492 (lit.) . The boiling point is 76-77 °C/26 mmHg (lit.) and the density is 1.269 g/mL at 25 °C (lit.) .Safety and Hazards
“(Bromomethyl)cyclohexane-d11” is classified as a flammable liquid (Category 3), according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s advised to avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas . In case of contact, wash off with soap and plenty of water .
Mécanisme D'action
Target of Action
(Bromomethyl)cyclohexane-d11 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The mode of action of (Bromomethyl)cyclohexane-d11 involves its interaction with its targets, which are typically biochemical entities within the body. As a deuterium-labeled compound, it can be incorporated into drug molecules, serving as a tracer for quantitation during the drug development process .
Biochemical Pathways
Deuterium-labeled compounds are generally used to trace the metabolic pathways of drugs .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer, allowing researchers to track the movement and interactions of the compound within biological systems .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Bromomethyl)cyclohexane-d11 involves the conversion of cyclohexane-d11 to (bromomethyl)cyclohexane-d11 through a bromination reaction.", "Starting Materials": [ "Cyclohexane-d11", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1 mole of cyclohexane-d11 in acetic acid.", "Step 2: Slowly add 1.5 moles of bromine to the solution while stirring at room temperature.", "Step 3: Add 2 moles of sodium hydroxide to the solution to neutralize the excess acid.", "Step 4: Extract the (bromomethyl)cyclohexane-d11 from the solution using a separatory funnel.", "Step 5: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 6: Purify the product through distillation or recrystallization." ] } | |
Numéro CAS |
1219794-79-2 |
Formule moléculaire |
C7H13Br |
Poids moléculaire |
188.152 |
Nom IUPAC |
1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
Clé InChI |
UUWSLBWDFJMSFP-BZNVDYMVSA-N |
SMILES |
C1CCC(CC1)CBr |
Synonymes |
(Bromomethyl)cyclohexane-d11; 1-(Bromomethyl)cyclohexane-d11; Bromocyclohexylmethane-d11; Cyclohexylmethyl Bromide-d11; 6-(Bromomethyl)-cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)


![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)


![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)

